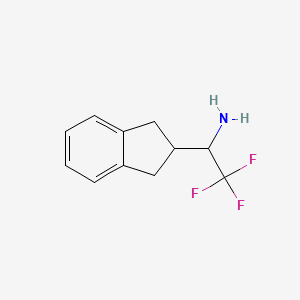

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC18197446

Molecular Formula: C11H12F3N

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3N |

|---|---|

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C11H12F3N/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,15H2 |

| Standard InChI Key | OLQWSLHVDOLRQK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC2=CC=CC=C21)C(C(F)(F)F)N |

Introduction

The compound 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine is a synthetic organic molecule with potential applications in pharmaceuticals and chemical research. Its structure incorporates a trifluoromethyl group attached to an amine functional group, linked to a 2,3-dihydro-1H-indene framework. This combination of structural features makes it an interesting candidate for biological and chemical studies.

Synthesis

The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine typically involves:

-

Starting Materials:

-

2,3-Dihydroindene derivatives.

-

Trifluoroethylamine precursors.

-

-

Reaction Pathway:

-

The reaction can proceed via nucleophilic substitution or reductive amination using suitable catalysts (e.g., palladium or nickel-based systems) under controlled conditions.

-

Solvents such as ethanol or dichloromethane are commonly used depending on the reaction step.

-

-

Purification:

-

Techniques like recrystallization or chromatography are employed to isolate the target compound.

-

Potential Applications

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it can be compared with structurally related molecules:

These comparisons highlight how small changes in functional groups can significantly alter the properties and applications of indene derivatives.

Challenges:

-

Limited data on the specific biological activity of this compound.

-

Synthetic complexity due to the presence of multiple reactive sites.

Future Directions:

-

Conducting detailed pharmacological studies to evaluate its therapeutic potential.

-

Exploring its role as a precursor for more complex bioactive molecules.

-

Investigating its physicochemical properties for potential industrial applications.

This article provides an overview of the chemical and potential biological significance of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-amine, emphasizing its relevance in research and possible pharmaceutical applications based on its structural features and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume